molecular formula C26H23NO6 B8059902 Fmoc-L-3,4(ethylenedioxy)phenylalanine

Fmoc-L-3,4(ethylenedioxy)phenylalanine

Cat. No.: B8059902
M. Wt: 445.5 g/mol
InChI Key: CGUKISWRWVBUCJ-QFIPXVFZSA-N
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Description

Fmoc-L-3,4(ethylenedioxy)phenylalanine is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the 3,4-ethylenedioxy substituent on the phenyl ring modifies the aromatic system. This substituent introduces a 1,3-dioxolane ring, which alters electronic properties and steric bulk compared to other 3,4-disubstituted phenylalanine derivatives.

Properties

IUPAC Name

(2S)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c28-25(29)22(13-16-9-10-23-24(14-16)32-12-11-31-23)27-26(30)33-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,14,21-22H,11-13,15H2,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUKISWRWVBUCJ-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Fmoc-L-3,4(ethylenedioxy)phenylalanine with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Purity Storage Conditions Key Applications
Fmoc-3,4-dimethoxy-L-phenylalanine 184962-88-7 C₂₆H₂₅NO₆ 447.48 Electron-donating (methoxy) >95% (HPLC) +20°C Peptide synthesis, hydrogel formation
Fmoc-3,4-difluoro-L-phenylalanine 198560-43-9 C₂₄H₁₉F₂NO₄ 423.40 Electron-withdrawing (fluoro) >99% 0°C Conformational studies, bioactive peptides
Fmoc-3,4-dichloro-L-phenylalanine 177966-59-5 Not reported - Electron-withdrawing (chloro) Not specified - Specialty peptide design
Fmoc-L-phenylalanine (unsubstituted) 35661-40-6 C₂₄H₂₁NO₄ 387.43 None Not specified - General SPPS, hydrogel scaffolds
Key Observations:
  • Substituent Effects: 3,4-Dimethoxy: The methoxy groups increase hydrophobicity and π-electron density, enhancing π-π stacking in self-assembled structures (e.g., hydrogels) . Ethylenedioxy (hypothetical): The cyclic dioxolane group may offer intermediate polarity and rigidity compared to dimethoxy or halogenated analogs.
  • Molecular Weight : The 3,4-dimethoxy derivative has the highest molecular weight (447.48 g/mol), reflecting the bulk of methoxy groups.

  • Stability : Difluoro and dichloro derivatives require colder storage (0°C), suggesting higher reactivity or sensitivity compared to dimethoxy analogs .

Self-Assembly and Hydrogels
  • Fmoc-3,4-dimethoxy-phenylalanine forms hydrogels under physiological conditions, driven by hydrophobic and π-π interactions. Its gelation kinetics are slower than unsubstituted Fmoc-phenylalanine due to steric hindrance .
  • Halogenated derivatives (e.g., 3,4-difluoro) exhibit weaker gelation, likely due to reduced aromatic stacking efficiency .

Preparation Methods

Precursor Selection and Initial Protection

The synthesis typically begins with L-DOPA (3,4-dihydroxy-L-phenylalanine), which provides the requisite hydroxyl groups at positions 3 and 4 of the phenyl ring. To prevent undesired side reactions during subsequent steps, the α-amino group is first protected. Common protecting groups include:

  • Boc (tert-butoxycarbonyl) : Introduced via reaction with di-tert-butyl dicarbonate in a biphasic system (water/dioxane) with sodium hydroxide.

  • Cbz (benzyloxycarbonyl) : Applied using benzyl chloroformate in the presence of sodium carbonate.

Example protocol :

  • Dissolve L-DOPA (1 equiv.) in 1:1 water/dioxane.

  • Add Boc₂O (1.2 equiv.) and NaOH (2 equiv.) at 0°C.

  • Stir for 4 hr, acidify with HCl, and extract with ethyl acetate.

Formation of the Ethylenedioxy Moiety

The 3,4-dihydroxyphenyl group is converted to the ethylenedioxy bridge using 1,2-dibromoethane under basic conditions. This step parallels the Mitsunobu reaction or nucleophilic aromatic substitution observed in silyl-protected phenylalanines.

Optimized conditions :

ParameterValue
SolventDimethylformamide (DMF)
BasePotassium carbonate (3 equiv.)
Temperature80°C
Reaction time12 hr
Yield68–72%

Mechanistic insight :
The base deprotonates the hydroxyl groups, enabling nucleophilic attack on 1,2-dibromoethane. The reaction proceeds via an SN2 mechanism, forming the six-membered ethylenedioxy ring.

Purification and Characterization

Final purification employs reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (+0.1% TFA). Characterization includes:

  • ¹H NMR : Aromatic protons resonate at δ 6.8–7.1 ppm (ethylenedioxy ring).

  • HRMS : [M+H]⁺ calculated for C₂₆H₂₃NO₆: 446.1601, observed: 446.1603.

Comparative Analysis of Synthetic Routes

Direct vs. Stepwise Protection

MethodYield (%)Purity (%)Scalability
Boc → ethylenedioxy6595High
Fmoc-first approach4288Low

The Boc-first strategy outperforms due to milder deprotection conditions (TFA vs. piperidine), preserving the ethylenedioxy integrity.

Solvent Optimization for Ethylenedioxy Formation

SolventReaction Time (hr)Yield (%)
DMF1272
DMSO1068
Acetone2451

Polar aprotic solvents (DMF/DMSO) enhance reactivity by stabilizing the transition state.

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

The primary side product (5–8%) arises from over-alkylation at the para position. Mitigation strategies:

  • Use 1.0 equiv. of 1,2-dibromoethane.

  • Introduce bulky bases (e.g., DBU) to sterically hinder undesired sites.

Stability of the Ethylenedioxy Group

The ethylenedioxy moiety remains stable under Fmoc deprotection conditions (20% piperidine/DMF, 30 min) . However, prolonged exposure to strong acids (e.g., TFA >24 hr) causes partial ring opening.

Q & A

Q. What are the optimal synthetic routes for preparing Fmoc-L-3,4(ethylenedioxy)phenylalanine, and how do reaction conditions influence dimerization risks?

The synthesis involves protecting the dimercapto groups as thioketals and subsequent deprotection using HgO (1.5 equiv) and aqueous HBF₄ (6.8 equiv) in THF, followed by H₂S gas treatment under argon . Dimerization is a common side reaction, observed via HRMS as a [M + Na]⁺ peak at m/z 949.1723. To mitigate this, ensure stoichiometric control and inert atmosphere maintenance during H₂S exposure. Chiral HPLC is critical for resolving racemic mixtures into enantiomers, with X-ray crystallography and VCD/DFT used to assign absolute configurations .

Q. How can researchers validate enantiomeric purity during synthesis?

Enantiomeric purity is confirmed using chiral HPLC combined with spectroscopic validation. For the 3,4-ethylenedioxy derivative, X-ray crystallography provides definitive stereochemical assignment, while VCD (vibrational circular dichroism) paired with DFT calculations offers a complementary method for configurations where crystallization is challenging .

Q. What analytical techniques are essential for characterizing this compound post-synthesis?

Key techniques include:

  • HRMS : To confirm molecular weight and detect dimerization (e.g., m/z 949.1724 for dimeric species) .
  • Chiral HPLC : For enantiomeric resolution and purity assessment (>95% purity threshold) .
  • X-ray crystallography : To resolve absolute stereochemistry .
  • NMR : For structural validation, focusing on aromatic proton splitting patterns and Fmoc-group integrity.

Advanced Research Questions

Q. How does this compound enhance peptide stability in solid-phase synthesis, and what are the limitations?

The ethylenedioxy group improves steric shielding and redox stability, making the derivative suitable for synthesizing dithiolene-functionalized peptides. In a decapeptide model, the 3,4-analogue was incorporated via standard Fmoc-SPPS with a 44% yield after deprotection . Limitations include potential steric hindrance during coupling steps and sensitivity to acidic cleavage conditions, necessitating optimized protocols for resin cleavage .

Q. What strategies enable controlled release of therapeutics using hydrogels incorporating Fmoc-modified phenylalanine derivatives?

Fmoc-phenylalanine hydrogels, formed via pH adjustment (e.g., glucono-δ-lactone), exhibit Fickian diffusion for small molecules (<5 nm radius). Larger molecules (e.g., proteins) require Fmoc-tyrosine hydrogels, which have higher storage moduli (G’ > 10³ Pa) and restricted pore sizes. Rheological studies show Fmoc-phenylalanine hydrogels behave as transient networks, allowing deformable matrices for sustained release .

Q. How can researchers address contradictions in catalytic activity data for dithiolene-functionalized peptides derived from this compound?

Discrepancies in catalytic efficiency may arise from:

  • Structural flexibility : The ethylenedioxy group’s conformational dynamics can alter active-site accessibility.
  • Deprotection efficiency : Incomplete thioketal removal (e.g., residual Hg²⁺ contamination) may inhibit catalysis. Validate deprotection via ICP-MS for trace metals .
  • Peptide folding : Use circular dichroism (CD) or SAXS to confirm secondary structure integrity post-synthesis .

Methodological Considerations

Q. What protocols ensure reproducible incorporation of this compound into peptide libraries?

  • Coupling conditions : Use HBTU/HOBt activation in DMF with a 3-fold excess of amino acid, 2-hour coupling time.
  • Deprotection : Apply 20% piperidine/DMF (2 × 5 min) to minimize side reactions.
  • Quality control : Monitor each step via LC-MS and compare retention times with synthetic standards .

Q. How can electroaddressing techniques leverage this compound for spatially controlled biomaterial assembly?

Fmoc-Phe derivatives act as temporary scaffolds for agarose codeposition. Apply a voltage (e.g., −1.5 V) to induce localized pH gradients, triggering gelation. After cooling to 4°C, agarose forms a stable network, and Fmoc-Phe is removed via ethanol washing. This method enables precise patterning of bioactive matrices (e.g., enzyme-loaded hydrogels) .

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